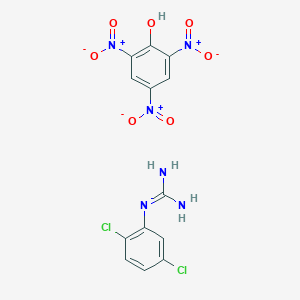
2-(2,5-Dichlorophenyl)guanidine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorophenyl)guanidine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-(2,5-Dichlorophenyl)guanidine and 2,4,6-trinitrophenol. The former is a derivative of guanidine, known for its strong basic properties, while the latter, also known as picric acid, is a well-known nitrated phenol with explosive properties. This compound is of interest due to its unique combination of properties from both components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)guanidine typically involves the reaction of 2,5-dichloroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the guanidine derivative.
For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions.
Industrial Production Methods
Industrial production of 2-(2,5-Dichlorophenyl)guanidine follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The production of 2,4,6-trinitrophenol, on the other hand, is carried out in specialized facilities equipped to handle the hazardous nature of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)guanidine undergoes various types of reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The guanidine moiety can be oxidized or reduced under specific conditions.
2,4,6-Trinitrophenol is known for its:
Electrophilic Substitution: The nitro groups make the aromatic ring highly reactive towards electrophiles.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Electrophilic Substitution: Reagents like bromine or nitric acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Major Products
Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Reduction: Products include amino derivatives of the original compounds.
Scientific Research Applications
2-(2,5-Dichlorophenyl)guanidine;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the manufacture of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)guanidine involves its interaction with biological targets, potentially inhibiting certain enzymes or receptors. The guanidine moiety is known to enhance the release of acetylcholine, affecting nerve impulse transmission. 2,4,6-Trinitrophenol, on the other hand, acts as a strong acid and can disrupt cellular processes by altering pH levels and interacting with proteins.
Comparison with Similar Compounds
Similar Compounds
Phenol Derivatives: Such as 3-nitrophenol and 3,5-dinitrophenol.
Guanidine Derivatives: Such as aminoguanidine and methylguanidine.
Uniqueness
2-(2,5-Dichlorophenyl)guanidine;2,4,6-trinitrophenol is unique due to the combination of a strong base and a strong acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
CAS No. |
61705-97-3 |
|---|---|
Molecular Formula |
C13H10Cl2N6O7 |
Molecular Weight |
433.2 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)guanidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H7Cl2N3.C6H3N3O7/c8-4-1-2-5(9)6(3-4)12-7(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-3H,(H4,10,11,12);1-2,10H |
InChI Key |
DHLJBXLCBDYBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C(N)N)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















